Isopropyl 1-methyl-2-azetidinecarboxylate
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Overview
Description
Isopropyl 1-methyl-2-azetidinecarboxylate is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring. This compound is used in various chemical and industrial applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-methyl-2-azetidinecarboxylate typically involves the esterification of 1-methyl-2-azetidinecarboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 1-methyl-2-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Isopropyl 1-methyl-2-azetidinecarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 1-methyl-2-azetidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-isopropoxycarbonylazetidine: Similar in structure but with different substituents.
2-Azetidinecarboxylic acid derivatives: Compounds with variations in the ester group or additional functional groups.
Uniqueness
Isopropyl 1-methyl-2-azetidinecarboxylate is unique due to its specific ester group and the presence of the azetidine ring. This combination of features gives it distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
51764-30-8 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
propan-2-yl 1-methylazetidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8(10)7-4-5-9(7)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
FFSVJGLBWUNEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CCN1C |
Origin of Product |
United States |
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